

Technical Guide: **tert-Butyl (5-iodopyridin-2-yl)carbamate (CAS: 375853-79-5)**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl (5-iodopyridin-2-yl)carbamate*

Cat. No.: B1341627

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-iodopyridin-2-yl)carbamate is a key building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its structure, featuring a pyridine ring functionalized with a reactive iodine atom and a Boc-protected amino group, makes it a versatile intermediate for the construction of complex molecular architectures. The presence of the iodine atom facilitates various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. The *tert*-butyloxycarbonyl (Boc) protecting group provides stability to the amino functionality during these transformations and can be readily removed under acidic conditions, allowing for subsequent derivatization. This technical guide provides an in-depth overview of the properties, synthesis, and applications of **tert-butyl (5-iodopyridin-2-yl)carbamate**, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of **tert-butyl (5-iodopyridin-2-yl)carbamate** is presented in the table below.

Property	Value	Reference(s)
CAS Number	375853-79-5	[1]
Molecular Formula	C ₁₀ H ₁₃ IN ₂ O ₂	[1]
Molecular Weight	320.13 g/mol	[1]
IUPAC Name	tert-butyl N-(5-iodo-2-pyridinyl)carbamate	[1]
Appearance	Solid	
SMILES	CC(C)(C)OC(=O)Nc1ccc(I)cn1	
InChI	1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)	[1]

Synthesis

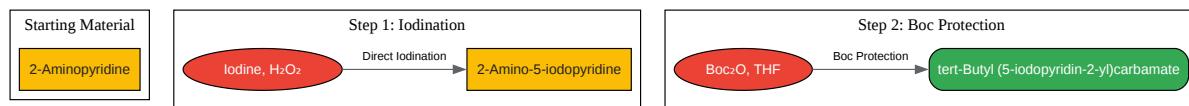
The synthesis of **tert-butyl (5-iodopyridin-2-yl)carbamate** is typically achieved in a two-step process starting from 2-aminopyridine. The first step involves the iodination of 2-aminopyridine to yield 2-amino-5-iodopyridine, which is then protected with a Boc group.

Step 1: Synthesis of 2-Amino-5-iodopyridine

A common method for the synthesis of 2-amino-5-iodopyridine involves the direct iodination of 2-aminopyridine.

Experimental Protocol:

- Dissolve 2-aminopyridine in water.
- Add iodine in 3-5 portions while stirring. Maintain the temperature for 1-3 hours after the addition of iodine is complete.
- Following the temperature hold, add hydrogen peroxide dropwise and continue to maintain the temperature for another 1-4 hours.


- After the reaction is complete, heat the mixture to reflux for 20-30 minutes.
- Cool the reaction mixture to below 10 °C and filter the precipitate.
- Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.

Step 2: Boc-Protection of 2-Amino-5-iodopyridine

The amino group of 2-amino-5-iodopyridine is protected using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

- To a solution of 2-amino-5-iodopyridine in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O).
- The reaction can be carried out at room temperature and is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The crude product is then purified, typically by column chromatography on silica gel, to yield **tert-butyl (5-iodopyridin-2-yl)carbamate**.

[Click to download full resolution via product page](#)

Synthesis workflow for **tert-Butyl (5-iodopyridin-2-yl)carbamate**.

Spectroscopic Characterization

While specific, experimentally obtained spectra for **tert-butyl (5-iodopyridin-2-yl)carbamate** are not readily available in the cited literature, the expected characteristic signals based on analogous compounds are summarized below. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

¹H NMR:

- A singlet for the nine protons of the tert-butyl group is expected around δ 1.5 ppm.
- Signals for the three protons on the pyridine ring.

¹³C NMR:

- Signals for the carbonyl carbon of the Boc group are typically found around δ 150-155 ppm.
- Signals for the quaternary and methyl carbons of the tert-butyl group are expected around δ 80 ppm and δ 28 ppm, respectively.
- Signals for the carbons of the pyridine ring.

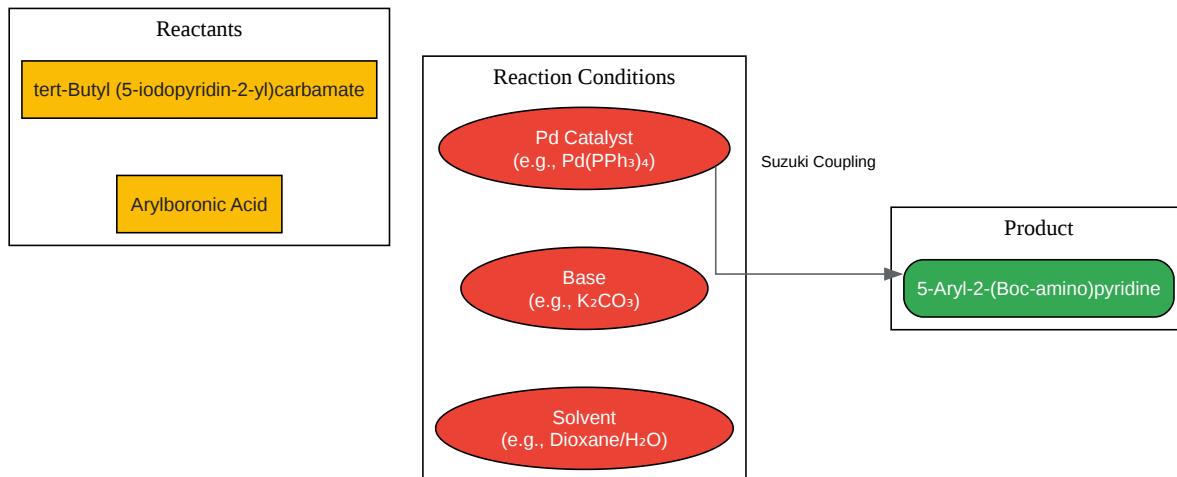
IR Spectroscopy:

- A characteristic C=O stretching vibration for the carbamate group is expected around 1700-1730 cm^{-1} .
- An N-H stretching vibration is expected in the region of 3200-3400 cm^{-1} .

Mass Spectrometry:

- The mass spectrum should show a molecular ion peak $[\text{M}]^+$ or adducts such as $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ corresponding to the molecular weight of 320.13 g/mol .

Applications in Organic Synthesis


tert-Butyl (5-iodopyridin-2-yl)carbamate is a valuable building block for introducing a 2-amino-5-substituted pyridine moiety into more complex molecules. The iodine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. **tert-Butyl (5-iodopyridin-2-yl)carbamate** can be coupled with a variety of aryl and heteroaryl boronic acids or esters.

General Experimental Protocol for Suzuki-Miyaura Coupling:

- To a reaction vessel, add **tert-butyl (5-iodopyridin-2-yl)carbamate** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$, 1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2-3 eq).
- The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
- A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added.
- The reaction mixture is heated (typically between 80-120 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
- After cooling to room temperature, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel.

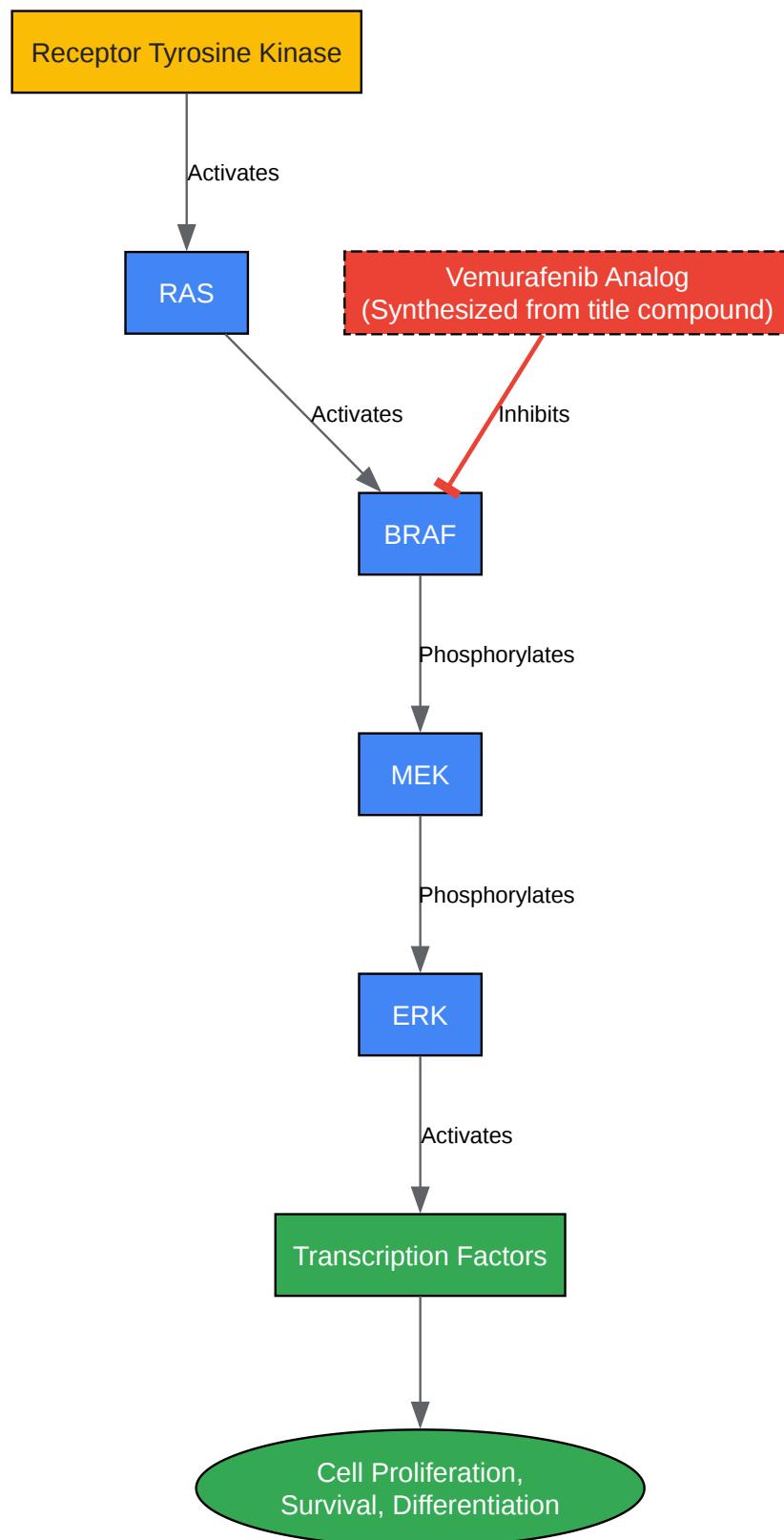
[Click to download full resolution via product page](#)

General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of arylalkynes.

General Experimental Protocol for Sonogashira Coupling:


- To a degassed solution of **tert-butyl (5-iodopyridin-2-yl)carbamate** (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
- An amine base (e.g., triethylamine or diisopropylethylamine) is added to the mixture.
- The terminal alkyne (1.1-1.5 eq) is then added, and the reaction is stirred at room temperature or with gentle heating.

- The reaction progress is monitored by TLC or LC-MS.
- Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.
- The residue is then subjected to an aqueous workup and extraction with an organic solvent.
- The crude product is purified by flash column chromatography.

Application in Drug Discovery: Synthesis of BRAF Inhibitors

tert-Butyl (5-iodopyridin-2-yl)carbamate is a key intermediate in the synthesis of certain kinase inhibitors, particularly those targeting the BRAF kinase, which is frequently mutated in various cancers, including melanoma. The BRAF protein is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation in BRAF leads to its constitutive activation, promoting uncontrolled cell growth.

Vemurafenib is a potent inhibitor of the BRAF V600E mutant. Analogs of vemurafenib can be synthesized using **tert-butyl (5-iodopyridin-2-yl)carbamate** as a starting material to introduce the aminopyridine core, which is a common feature in many kinase inhibitors.

[Click to download full resolution via product page](#)

MAPK/ERK signaling pathway and the inhibitory action of BRAF inhibitors.

Safety Information

tert-Butyl (5-iodopyridin-2-yl)carbamate should be handled with appropriate safety precautions in a laboratory setting.

- GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[\[1\]](#)
- GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P272 (Contaminated work clothing should not be allowed out of the workplace), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P333+P313 (If skin irritation or rash occurs: Get medical advice/attention), P363 (Wash contaminated clothing before reuse), P501 (Dispose of contents/container to an approved waste disposal plant).[\[1\]](#)

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

tert-Butyl (5-iodopyridin-2-yl)carbamate is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular scaffolds. The protocols and data presented in this technical guide are intended to provide researchers and scientists with a comprehensive resource for the synthesis, characterization, and application of this important chemical intermediate. As the demand for novel therapeutics continues to grow, the utility of such key building blocks in the development of innovative small molecules, including potent and selective kinase inhibitors, will undoubtedly expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: tert-Butyl (5-iodopyridin-2-yl)carbamate (CAS: 375853-79-5)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1341627#tert-butyl-5-iodopyridin-2-yl-carbamate-cas-number-375853-79-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com